4-Methylpyrene
Overview
Description
4-Methylpyrene is an organic compound with the molecular formula C₁₇H₁₂. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, where a methyl group is substituted at the fourth position of the pyrene ring. This compound is known for its photophysical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpyrene can be synthesized through several methods. One common approach involves the methylation of pyrene using methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of pyrene followed by selective methylation. This method ensures high yield and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-Methylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-1,2-dione using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert it to tetrahydro-4-methylpyrene using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: this compound-1,2-dione.
Reduction: Tetrahydro-4-methylpyrene.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
4-Methylpyrene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Used in studies related to DNA intercalation and its effects on genetic material.
Medicine: Investigated for its potential use in photodynamic therapy due to its photophysical properties.
Industry: Employed in the production of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-Methylpyrene involves its ability to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and other genetic alterations. The compound’s photophysical properties also allow it to generate reactive oxygen species upon exposure to light, which can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloropyrene
- 4-Phenylpyrene
- 4-Cyclohexylpyrene
- 4-Methoxypyrene
Uniqueness
4-Methylpyrene is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other pyrene derivatives. Its ability to intercalate into DNA and generate reactive oxygen species upon light exposure makes it particularly valuable in photodynamic therapy research .
Properties
IUPAC Name |
4-methylpyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-11-10-14-6-2-4-12-8-9-13-5-3-7-15(11)17(13)16(12)14/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAFAYIIDHDJHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187178 | |
Record name | 4-Methylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3353-12-6 | |
Record name | 4-Methylpyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3353-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methylpyrene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AS2VW27PZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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